![molecular formula C5H2F3NO2S B1319602 4-(Trifluoromethyl)thiazole-2-carboxylic acid CAS No. 944900-55-4](/img/structure/B1319602.png)
4-(Trifluoromethyl)thiazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Trifluoromethyl)thiazole-2-carboxylic acid is a derivative of thiazole, a heterocyclic compound containing sulfur and nitrogen . It is used as an intermediate in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves various chemical reactions. For instance, the reaction mixture is stirred overnight at 40 degrees Celsius, and the progress of the reaction is monitored using TLC. After the raw materials have completely reacted, the crude reaction system is extracted with ethyl acetate and water. The organic layer is separated and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, the drying agent is filtered out, and the filtrate is concentrated under vacuum to obtain the target molecule 2-methyl-4-trifluoromethyl-5-thiazole carboxylic acid with a yield of 99% .Molecular Structure Analysis
The molecular formula of this compound is C5H2F3NO2S . Its molecular weight is 197.14 . The structure contains a thiazole ring, which is a five-membered ring with sulfur and nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can lead to various products. For example, the replacement of the NH2 group with a substituted phenyl ring significantly increases the antibacterial activity of the synthesized thiazole derivatives .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 179-184 °C . Its SMILES string is OC(=O)c1csc(n1)C(F)(F)F .Scientific Research Applications
Synthesis of Novel Fungicides
4-(Trifluoromethyl)thiazole-2-carboxylic acid derivatives are utilized in the synthesis of novel fungicides, such as Thifuzamide. The synthesis involves multiple steps, including cyclization and hydrolysis reactions, to prepare thiazole carboxylic acid, which is further reacted to produce fungicides with yields above 55.4% (Liu An-chang, 2012).
Michael-Like Addition Reactions
The compound is a precursor in the synthesis of ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs through Michael-like addition of secondary amines. This method showcases the compound's utility in constructing complex molecules for further research applications (Kenneth M. Boy & J. Guernon, 2005).
Anti-bacterial Activities
Derivatives containing the ether structure exhibit significant anti-bacterial activities. Novel thiazole compounds synthesized from this compound show potential in fungicidal applications, particularly against Gibberella saubinetii and Pellicularia sasakii (Qiu Li-ga, 2015).
Corrosion Inhibition
Thiazole derivatives, including those related to this compound, have been studied for their potential in inhibiting mild steel corrosion in acidic media. These compounds act as mixed-type inhibitors, effectively suppressing both anodic and cathodic processes involved in corrosion, thereby offering protection to industrial materials (Turuvekere K. Chaitra et al., 2016).
Synthesis of Adenosine Receptor Ligands
Compounds based on this compound, particularly chromone–thiazole hybrids, have been synthesized as potential ligands for human adenosine receptors. These compounds provide insight into ligand-receptor binding and the role of molecular geometry and conformation in therapeutic applications (F. Cagide et al., 2015).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has an acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Mechanism of Action
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Without specific target information, it’s challenging to summarize the affected biochemical pathways of 4-(Trifluoromethyl)thiazole-2-carboxylic acid
Result of Action
The molecular and cellular effects of this compound are currently unknown due to the lack of specific target and pathway information
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interaction with targets . .
properties
IUPAC Name |
4-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F3NO2S/c6-5(7,8)2-1-12-3(9-2)4(10)11/h1H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJIAFLBUSAICKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595473 |
Source
|
Record name | 4-(Trifluoromethyl)-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
944900-55-4 |
Source
|
Record name | 4-(Trifluoromethyl)-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70595473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.